4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol 4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818894
InChI: InChI=1S/C13H16N2O3/c1-8-12(13(16)15(2)14-8)9-5-10(17-3)7-11(6-9)18-4/h5-7,14H,1-4H3
SMILES:
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC15818894

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol -

Specification

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name 4-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C13H16N2O3/c1-8-12(13(16)15(2)14-8)9-5-10(17-3)7-11(6-9)18-4/h5-7,14H,1-4H3
Standard InChI Key HRCWIPAZYYRZJP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C)C2=CC(=CC(=C2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol, reflects its core structure: a pyrazole ring substituted at the 1- and 3-positions with methyl groups, a hydroxyl group at position 5, and a 3,5-dimethoxyphenyl moiety at position 4. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol. Key spectral identifiers include the canonical SMILES string CC1=C(C(=O)N(N1)C)C2=CC(=CC(=C2)OC)OC and the InChIKey HRCWIPAZYYRZJP-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight248.28 g/mol
logP (Partition Coeff.)Estimated 2.1–2.5 (calculated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (O, N atoms)
Topological Polar SA67.8 Ų

The 3,5-dimethoxyphenyl group contributes to the compound’s lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and target interactions .

Synthesis and Reaction Pathways

Modular Synthesis Strategies

Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 4-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol, a plausible route involves:

  • Formation of the Pyrazole Core: Reacting 3,5-dimethoxyacetophenone with methylhydrazine under acidic conditions to form the pyrazole ring .

  • Methylation: Introducing methyl groups at the 1- and 3-positions via nucleophilic substitution or using dimethyl sulfate.

  • Hydroxylation: Oxidizing the 5-position to yield the hydroxyl group, often employing hydrogen peroxide or other oxidizing agents .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclocondensationEtOH, HCl, reflux, 1–2 h65–75
MethylationDimethyl sulfate, K₂CO₃, DMF, 60°C80–85
HydroxylationH₂O₂, AcOH, RT, 12 h70–78

Source details analogous methods for 3,5-diarylpyrazoles, emphasizing the role of iodine or DMSO as catalysts in enhancing reaction efficiency . For instance, refluxing ketones with aldehyde hydrazones in ethanol with catalytic HCl and iodine achieves cyclization yields exceeding 70% .

Stability and Reactivity

Degradation Pathways

The compound’s stability is influenced by its hydroxyl group, which may undergo oxidation to a ketone under acidic or oxidative conditions . Storage recommendations include inert atmospheres and temperatures below –20°C to prevent decomposition. Analytical techniques like HPLC and TLC are critical for monitoring purity, with reported retention times of 6.8–7.2 min under reverse-phase conditions.

Functional Group Reactivity

  • Hydroxyl Group: Participates in etherification, esterification, and hydrogen bonding.

  • Methoxy Groups: Resist nucleophilic substitution but can undergo demethylation under strong acidic conditions .

  • Pyrazole Ring: Susceptible to electrophilic substitution at the 4-position if deprotonated .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Structural modifications, such as replacing methoxy groups with halogens, could enhance COX-2 selectivity .

Material Science

Pyrazole derivatives are explored as ligands in metal-organic frameworks (MOFs). The hydroxyl and methoxy groups in this compound may facilitate coordination with transition metals like Cu(II) or Fe(III), enabling applications in catalysis or gas storage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator